5-Methyl-2-(methylsulfonyl)pyrimidine 5-Methyl-2-(methylsulfonyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 38275-45-5
VCID: VC2678825
InChI: InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3
SMILES: CC1=CN=C(N=C1)S(=O)(=O)C
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

5-Methyl-2-(methylsulfonyl)pyrimidine

CAS No.: 38275-45-5

Cat. No.: VC2678825

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(methylsulfonyl)pyrimidine - 38275-45-5

Specification

CAS No. 38275-45-5
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 5-methyl-2-methylsulfonylpyrimidine
Standard InChI InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3
Standard InChI Key VKXMPLKKSLHNQY-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1)S(=O)(=O)C
Canonical SMILES CC1=CN=C(N=C1)S(=O)(=O)C

Introduction

Property5-Methyl-2-(methylsulfonyl)pyrimidine (predicted)5-Methyl-2-(methylthio)pyrimidine (comparative)
Molecular FormulaC₆H₈N₂O₂SC₆H₈N₂S
Molecular Weight172.21 g/mol (calculated)140.21 g/mol
Physical StateLikely crystalline solid at room temperatureCrystalline solid
SolubilityProbably poorly soluble in water; soluble in organic solvents like DMF, DMSOSoluble in organic solvents
Melting PointExpected to be higher than its methylthio counterpartNot specified in sources
StabilityEnhanced oxidative stabilityLess stable to oxidation
UV AbsorptionLikely absorbs in the UV region due to aromatic and sulfonyl chromophoresAbsorbs in UV region

Synthesis and Preparation Methods

Comparison of Synthetic Approaches

Based on the information provided regarding the synthesis of related compounds, particularly 4,6-dimethyl-2-(methylsulfonyl)pyrimidine , several oxidation methods could potentially be employed for the critical conversion of the methylthio intermediate to the desired methylsulfonyl product:

Oxidation MethodAdvantagesDisadvantagesEnvironmental Impact
H₂O₂/Na₂WO₄·2H₂O with TBABHigh yield (>98%); Relatively mild conditions; Water as byproductRequires catalyst handlingLower environmental impact; Water as main byproduct
Chlorine gasEffective oxidant; Potentially rapid reactionToxic and corrosive gas; Special handling required; Chlorinated byproductsHigh environmental impact; Safety concerns
Peracetic acidEffective oxidant; Commercially availablePotentially explosive; Corrosive; Acetic acid byproductModerate environmental impact
Oxone (potassium peroxymonosulfate)Stable solid oxidant; Water-solubleLess atom-economical; Sulfate wasteModerate environmental impact

The use of hydrogen peroxide with sodium tungstate as catalyst, particularly with the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB), appears to be the most environmentally friendly and high-yielding approach for the oxidation step, as demonstrated for the related compound . This method produces water as the main byproduct and has achieved yields of over 98% for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.

For the methylation step, the use of dimethyl carbonate represents an environmentally friendly alternative to traditional methylating agents like dimethyl sulfate or methyl iodide, which present toxicity and environmental concerns. Traditionally, hypertoxic reagents such as dimethyl sulfate or methyl iodide have been used for such methylations , but these approaches generate significant waste and pose safety hazards.

Chemical Reactivity

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) in 5-Methyl-2-(methylsulfonyl)pyrimidine significantly influences the compound's chemical reactivity. This functional group is characterized by a highly polarized sulfur-oxygen bond and substantial electron-withdrawing capability, which confers several important reactivity characteristics:

  • Enhanced leaving group capability: The methylsulfonyl group functions as an excellent leaving group in nucleophilic aromatic substitution reactions, considerably more effective than the methylthio group found in 5-Methyl-2-(methylthio)pyrimidine. This enhanced leaving group ability is due to the additional oxygen atoms, which stabilize the negative charge in the transition state and departing group.

  • Activation of the pyrimidine ring: The strong electron-withdrawing nature of the methylsulfonyl group activates the pyrimidine ring toward nucleophilic attack, particularly at the C-2 position where the methylsulfonyl group is attached. This activation makes the compound valuable for the preparation of 2-substituted pyrimidine derivatives through nucleophilic displacement reactions.

  • Oxidative stability: Unlike the methylthio group, which is susceptible to further oxidation, the methylsulfonyl group represents a fully oxidized sulfur species, rendering it more stable under oxidative conditions. This stability is advantageous in applications where oxidative stability is required.

  • Hydrogen bonding: The oxygen atoms of the sulfonyl group can serve as hydrogen bond acceptors, potentially influencing intermolecular interactions, crystal packing, and binding interactions with biological targets.

The reactivity profile of 5-Methyl-2-(methylsulfonyl)pyrimidine would be distinct from that of 5-Methyl-2-(methylthio)pyrimidine, which has been studied for interactions with proteins such as ATF4 and NF-kB through molecular docking. The methylsulfonyl derivative would likely display different binding patterns due to its altered electronic and steric properties.

Comparison with Related Compounds

Structural Comparison

To better understand the potential properties and applications of 5-Methyl-2-(methylsulfonyl)pyrimidine, it is valuable to compare its structure with related compounds mentioned in the literature:

CompoundStructure FeaturesKey Differences from 5-Methyl-2-(methylsulfonyl)pyrimidineSource
5-Methyl-2-(methylthio)pyrimidinePyrimidine ring with methyl at C-5 and methylthio at C-2Contains methylthio (-SCH₃) instead of methylsulfonyl (-SO₂CH₃); Lower oxidation state of sulfur
4,6-Dimethyl-2-(methylsulfonyl)pyrimidinePyrimidine ring with methyls at C-4, C-6 and methylsulfonyl at C-2Methyl groups at positions 4 and 6 instead of position 5
(2-Methyl-5-(methylsulfonyl)benzoyl)guanidineBenzoyl structure with methylsulfonyl at C-5 of benzene ringDifferent core structure (benzoyl vs. pyrimidine); Additional guanidine group
2-Mercapto-4,6-dimethylpyrimidinePyrimidine ring with methyls at C-4, C-6 and mercapto at C-2Mercapto (-SH) instead of methylsulfonyl; Different methyl positioning
4,6-Dimethyl-2-methylthiopyrimidinePyrimidine ring with methyls at C-4, C-6 and methylthio at C-2Methylthio instead of methylsulfonyl; Different methyl positioning

These structural differences would likely result in varying physical, chemical, and biological properties. For instance, the methylsulfonyl group in 5-Methyl-2-(methylsulfonyl)pyrimidine would make it more reactive toward nucleophilic substitution than the methylthio analog, while potentially also influencing properties such as solubility, crystal packing, and binding to biological targets.

Functional Comparison

The functional properties of 5-Methyl-2-(methylsulfonyl)pyrimidine can be compared with those of related compounds to provide insight into its potential utility:

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